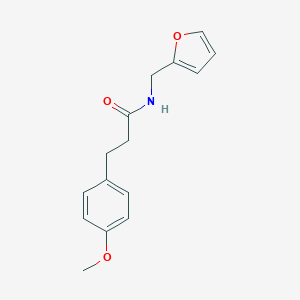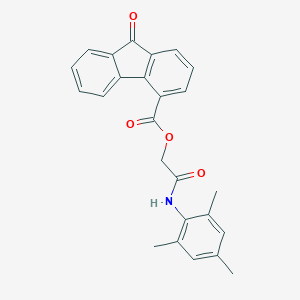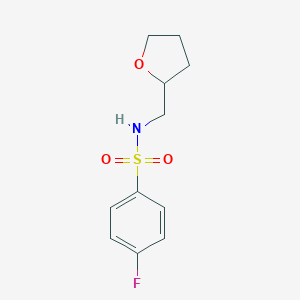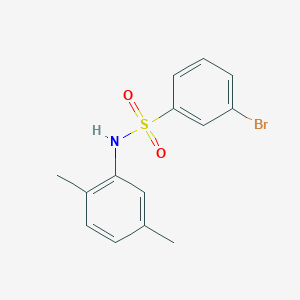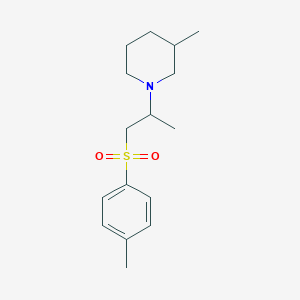
4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone, also known as MPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPS belongs to the class of compounds known as sulfones and has been found to exhibit several unique properties that make it a valuable tool in various areas of research.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which may contribute to the observed effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its anticonvulsant and neuroprotective properties. This compound has also been found to reduce oxidative stress and inflammation, which may further contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone in lab experiments is its potent inhibitory effects on enzymes involved in the metabolism of neurotransmitters. This makes it a valuable tool for studying the role of these enzymes in various neurological disorders. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone. One area of interest is the potential use of this compound in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Further studies are needed to determine the safety and efficacy of this compound in these conditions. Another area of interest is the development of new analogs of this compound with improved properties, such as increased potency and reduced toxicity. Overall, the research on this compound has the potential to lead to the development of new treatments for a range of neurological disorders.
Synthesis Methods
The synthesis of 4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone involves the reaction of 4-methylphenyl magnesium bromide with 2-(3-methyl-1-piperidinyl)propyl sulfone. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
4-Methylphenyl 2-(3-methyl-1-piperidinyl)propyl sulfone has been widely used in scientific research due to its unique properties. It has been found to be a potent inhibitor of several enzymes, including monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been shown to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
properties
Molecular Formula |
C16H25NO2S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-methyl-1-[1-(4-methylphenyl)sulfonylpropan-2-yl]piperidine |
InChI |
InChI=1S/C16H25NO2S/c1-13-6-8-16(9-7-13)20(18,19)12-15(3)17-10-4-5-14(2)11-17/h6-9,14-15H,4-5,10-12H2,1-3H3 |
InChI Key |
JBXDCVZZZNLFSO-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(C)CS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1CCCN(C1)C(C)CS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)


